
(1S)-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)cyclohexan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)cyclohexan-1-ol is an organic compound characterized by a cyclohexane ring substituted with a pyrazole moiety The compound’s stereochemistry is defined by the (1S) configuration, indicating the specific spatial arrangement of its atoms
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)cyclohexan-1-ol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.
Cyclohexane Ring Formation: The cyclohexane ring can be constructed via hydrogenation of benzene derivatives or through cyclization reactions involving alkenes.
Coupling Reaction: The pyrazole moiety is then coupled with the cyclohexane ring using a suitable coupling agent, such as a Grignard reagent or organolithium compound, under controlled temperature and pressure conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring cost-effectiveness and scalability. Catalysts and solvents used in the process must be chosen to minimize environmental impact and enhance reaction efficiency.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form ketones or aldehydes using reagents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The pyrazole ring can participate in electrophilic or nucleophilic substitution reactions, depending on the substituents present and the reaction conditions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, potassium permanganate, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Various substituted pyrazole derivatives.
Chemistry:
Catalysis: The compound can serve as a ligand in coordination chemistry, facilitating various catalytic processes.
Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmacology: The compound may exhibit biological activity, making it a candidate for drug development and medicinal chemistry research.
Biochemical Studies: It can be used to study enzyme interactions and metabolic pathways.
Industry:
Materials Science: The compound can be incorporated into polymers or other materials to enhance their properties.
Agriculture: It may be used in the development of agrochemicals or pesticides.
作用机制
The mechanism of action of (1S)-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)cyclohexan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The compound’s effects are mediated through binding interactions, which can alter the conformation and function of the target molecules, leading to physiological responses.
相似化合物的比较
(1R)-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)cyclohexan-1-ol: The enantiomer of the compound, differing in stereochemistry.
2-(3,4,5-trimethyl-1H-pyrazol-1-yl)cyclohexanone: A ketone derivative with similar structural features.
2-(3,4,5-trimethyl-1H-pyrazol-1-yl)cyclohexanol: A structural isomer with different substitution patterns.
Uniqueness: (1S)-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)cyclohexan-1-ol is unique due to its specific stereochemistry and the presence of both a pyrazole ring and a cyclohexane ring. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.
属性
分子式 |
C12H20N2O |
|---|---|
分子量 |
208.30 g/mol |
IUPAC 名称 |
(1S)-2-(3,4,5-trimethylpyrazol-1-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C12H20N2O/c1-8-9(2)13-14(10(8)3)11-6-4-5-7-12(11)15/h11-12,15H,4-7H2,1-3H3/t11?,12-/m0/s1 |
InChI 键 |
RFLPNMCKCPLEIC-KIYNQFGBSA-N |
手性 SMILES |
CC1=C(N(N=C1C)C2CCCC[C@@H]2O)C |
规范 SMILES |
CC1=C(N(N=C1C)C2CCCCC2O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[5-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13350609.png)
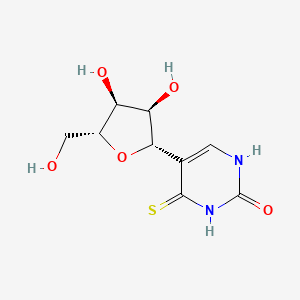
![1-Benzoyl-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine](/img/structure/B13350621.png)

![6-(3,4-Diethoxyphenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13350629.png)
![[4-(1H-1,3-benzodiazol-1-yl)-2-chlorophenyl]methanamine](/img/structure/B13350640.png)
![2-[(4-hydroxy-6-methylpyridin-3-yl)oxy]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide](/img/structure/B13350652.png)
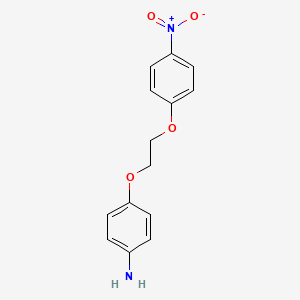
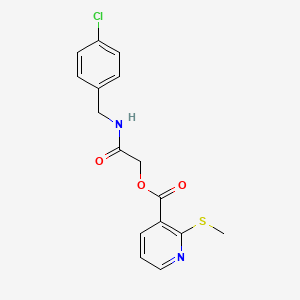
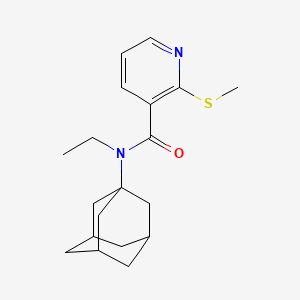

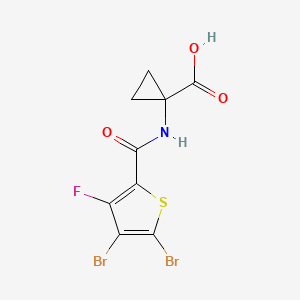
![Benzenesulfonylfluoride, 4-[3-(3-nitrophenoxy)propoxy]-](/img/structure/B13350677.png)

